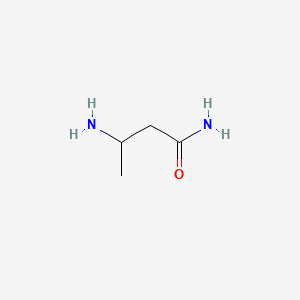

3-Aminobutanamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVXVVYHNZUDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448667 | |

| Record name | 3-aminobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-32-0 | |

| Record name | 3-Aminobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Aminobutanamide and Its Derivatives

Traditional Chemical Synthesis Approaches

Traditional methods for synthesizing 3-aminobutanamide and its derivatives rely on well-established chemical reactions. These approaches are often characterized by their robustness and scalability, forming the foundation of many synthetic pathways.

Ammonolysis Reactions in this compound Synthesis

Ammonolysis, the process of cleaving a molecule with ammonia (B1221849), is a direct method for converting esters into primary amides. dalalinstitute.comorgoreview.com In the context of this compound synthesis, this typically involves the reaction of an ester precursor, such as methyl or ethyl 3-aminobutanoate, with ammonia. quickcompany.inchemicalbook.com The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. chemistrysteps.comwikipedia.org Initially, the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. wikipedia.org Subsequently, the alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) is eliminated as the leaving group, resulting in the formation of the primary amide, this compound. chemistrysteps.com

While straightforward, the ammonolysis of esters can require more stringent conditions compared to reactions with more reactive acylating agents like acyl chlorides, because the alkoxy group is a relatively poor leaving group. dalalinstitute.comorgoreview.com The reaction rate can often be increased by heating the mixture. orgoreview.com A patented method describes the synthesis of (S)-2-aminobutanamide, an isomer of this compound, via ammonolysis of its corresponding methyl ester using ammonia gas in methanol (B129727). quickcompany.in This highlights the industrial applicability of this reaction type.

Hydrogenation-Reduction Pathways for this compound Compounds

Hydrogenation and reduction reactions offer versatile pathways to this compound and related compounds by transforming various functional groups into the required amino group. A common strategy involves the catalytic hydrogenation of nitriles. rsc.org For instance, 3-hydroxybutyronitrile (B154976) can be converted to this compound through a reduction process.

A notable industrial method involves a two-step process starting from a 3-oxobutyrate compound. The first step is an ammonolysis reaction to form a 3-amino-2-butenamide intermediate. This intermediate is then subjected to hydrogenation reduction using Raney nickel as a catalyst to yield the final this compound product. This reduction is typically carried out under hydrogen pressure in a solvent like methanol or ethanol (B145695) at temperatures between 30-50°C.

Table 1: Representative Hydrogenation-Reduction Conditions

| Starting Material | Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Product |

|---|---|---|---|---|---|

| 3-Amino-2-butenamide | Raney Nickel | 0.1 - 1.5 | 30 - 50 | Methanol | This compound |

| 3-Amino-2-butenamide | Raney Nickel | 0.5 | 40 | Methanol | This compound |

| 3-Aminophenylbutenamide | Raney Nickel | 1.0 | 40 | Ethyl Acetate | 3-Aminophenylbutanamide |

This hydrogenation pathway is efficient, with reported yields often exceeding 95%. The chemoselective reduction of a nitrile group in the presence of an amide functionality is a key advantage of using catalysts like Raney Nickel. rsc.orgrsc.org

Nucleophilic Substitution Reactions in Derivative Synthesis

The synthesis of derivatives of this compound can be effectively achieved through nucleophilic substitution reactions. In these reactions, the amino group of this compound can act as a nucleophile, or a precursor molecule can be subjected to nucleophilic attack. nih.gov For example, N-substituted butanamide derivatives can be synthesized by reacting a butanamide precursor containing a leaving group (like a halogen) with an appropriate amine. rsc.org

A two-step methodology to create a complex butanamide derivative involves an initial N-acylation followed by a nucleophilic substitution. researchgate.net In the second step, a 4-chlorobutanamide (B1293659) intermediate reacts with an aminobenzoxazole nucleophile in a polar, aprotic solvent like acetonitrile, using a base such as potassium carbonate, to yield the final substituted product. researchgate.net This demonstrates how the butanamide scaffold can be elaborated by displacing a leaving group with a nitrogen-based nucleophile.

Acylation Reactions in Butanamide Derivative Formation

Acylation is a fundamental reaction for forming amide bonds and is widely used to synthesize butanamide derivatives. libretexts.org This reaction involves treating an amine with an acylating agent, such as an acyl chloride or an anhydride. zjut.edu.cn In the context of this compound, its primary amino group can be readily acylated to form N-acyl-3-aminobutanamide derivatives.

The reaction between an acyl chloride and an amine is typically rapid and exothermic. For instance, the synthesis of N-(benzothiazol-2-yl)-4-chlorobutanamide is achieved by reacting 2-aminobenzothiazole (B30445) with 4-chlorobutanoyl chloride. researchgate.net This N-acylation step is often the first in a multi-step synthesis to build more complex molecules. researchgate.net While highly reactive, the use of amino acid chlorides as acylating agents can sometimes lead to racemization, compromising the chiral integrity of the product. researchgate.net

Asymmetric Synthesis and Chiral Control

The biological activity of many pharmaceuticals is dependent on their specific stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure chiral compounds like (S)- or (R)-3-aminobutanamide is of paramount importance.

Enantioselective Synthesis of Chiral this compound Intermediates

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For β-amino amides like this compound, several strategies have been developed, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. researchgate.netmdpi.comhilarispublisher.com (S)-2-aminobutanamide, a key intermediate for the antiepileptic drug Levetiracetam (B1674943), is a closely related chiral building block whose synthesis provides insight into methods applicable to this compound. amolf.nl

One powerful approach is the use of enzymes, which are inherently chiral and can catalyze reactions with high enantioselectivity. ethz.ch For example, amidase-catalyzed enantioselective hydrolysis of racemic 2-aminobutyramide has been used to produce the (S)-enantiomer with high enantiomeric excess (e.e.). zjut.edu.cn Another method involves the use of ester hydrolase to resolve racemic (R/S)-2-aminobutyric acid ester, followed by ammonolysis to yield (S)-2-aminobutanamide. patsnap.com Transaminase enzymes have also been employed in the synthesis of chiral amino-alcohols, which are precursors to chiral amino amides. google.com

Chemical methods often employ chiral auxiliaries or catalysts. The Strecker reaction, using a chiral amine auxiliary, has been applied to asymmetrically synthesize (S)-2-aminobutyric acid, a direct precursor to the corresponding amide. niscpr.res.in Asymmetric hydrogenation of prochiral enamides using chiral rhodium catalysts is another effective method for producing chiral β-amino acid derivatives with high enantioselectivity. researchgate.net

Table 2: Examples of Enantioselective Synthesis Methods

| Method | Key Reagent/Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Amidase Dt-Ami 6 | Racemic 2-aminobutyramide | (S)-2-aminobutyramide | 94.0% zjut.edu.cn |

| Enzymatic Resolution | Ester Hydrolase | (R/S)-2-aminobutyric acid ester | (S)-2-aminobutyric acid ester | >99% |

| Asymmetric Synthesis | Chiral Auxiliary | Propanaldehyde, NaCN | (S)-2-aminobutyric acid | High niscpr.res.in |

| Asymmetric Hydrogenation | Rhodium-Duphos catalyst | β-substituted α-aminomethylacrylates | Chiral β²-amino acid derivatives | up to 99% researchgate.net |

These asymmetric strategies are crucial for accessing optically pure β-amino amides, which are valuable building blocks in medicinal chemistry and drug development. hilarispublisher.comnih.gov

Diastereomeric Salt Formation for Enantiomeric Resolution

A well-established method for separating enantiomers of racemic this compound involves diastereomeric salt formation. google.com This classical resolution technique relies on the reaction of the racemic amine with a chiral resolving agent, typically an optically active acid, to form a pair of diastereomeric salts. google.commdpi.com These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. mdpi.comunchainedlabs.com

For instance, enantiomerically pure D-(−)-mandelic acid or L-(+)-tartaric acid have been effectively used to resolve racemic 2-aminobutanamide (B112745), a closely related compound and key intermediate for several pharmaceuticals. amolf.nl The less soluble diastereomeric salt crystallizes from the solution, and subsequent treatment with a base liberates the desired enantiomer of the aminobutanamide. google.com A patent describes a process where racemic 2-aminobutanamide is mixed with an amine resolving acid, such as (R)-2-hydroxy-2-phenylacetic acid (D-mandelic acid), in a suitable solvent like 4-methyl-2-pentanol. google.com The resulting solution is cooled, leading to the crystallization of the D-mandelic acid salt of (S)-2-aminobutanamide. google.com While effective, a major limitation of this method is that the theoretical maximum yield for the desired enantiomer is 50%. amolf.nl

Table 1: Examples of Resolving Agents for Aminobutanamides

| Resolving Agent | Target Compound | Key Principle | Reference |

|---|---|---|---|

| D-(−)-Mandelic Acid | Racemic 2-aminobutanamide | Formation of diastereomeric salts with differential solubility. | amolf.nl |

| L-(+)-Tartaric Acid | Racemic 2-aminobutanamide | Differential solubility of the formed diastereomeric salts. | amolf.nl |

| (R)-2-hydroxy-2-phenylacetic acid | Racemic 2-aminobutanamide | Crystallization of the less soluble diastereomeric salt. | google.com |

Enzymatic Resolution Techniques in Chiral Butanamide Synthesis

Enzymatic resolution offers a highly selective alternative to chemical methods for producing enantiomerically pure butanamides. rsc.org These techniques capitalize on the stereospecificity of enzymes, such as lipases and proteases, to selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govchemrxiv.org This kinetic resolution approach is widely used in the synthesis of active pharmaceutical ingredients (APIs). chemrxiv.org

Lipases, in particular, are versatile biocatalysts for these resolutions. nih.gov For example, lipase (B570770) B from Candida antarctica (CalB) has been used in the kinetic resolution of racemic amino esters through enantioselective N-acylation or hydrolysis. nih.gov The choice of solvent can significantly influence both the chemoselectivity and enantioselectivity of these enzymatic reactions. nih.gov A study on the synthesis of (R)-(−)-N-benzyl-3-(benzylamino)butanamide demonstrated that solvent engineering could control the outcome of a CalB-catalyzed aza-Michael addition followed by a kinetic resolution. nih.gov

Biocatalytic Approaches via Transaminases and Lipases

Biocatalytic methods employing transaminases and lipases are increasingly favored for the synthesis of chiral amines and their derivatives due to their high selectivity, mild reaction conditions, and environmental compatibility. researchgate.netresearchgate.net

Transaminases (TAs) , also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.netgoogle.com This approach allows for the direct asymmetric synthesis of chiral amines. Both (R)- and (S)-selective transaminases are available, although (S)-selective enzymes are more common in nature. researchgate.netresearchgate.net Transaminases have been successfully applied to the synthesis of intermediates for drugs like the hypoglycemic agent Egelieting. google.com

Lipases are widely used for the kinetic resolution of racemic mixtures. nih.govresearchgate.net For instance, Pseudomonas fluorescens lipase has been utilized in the catalyzed transesterification to produce an optically pure alcohol, which is a precursor for the antiepileptic drug brivaracetam (B1667798). mdpi.com Similarly, lipase M16 has shown high enantioselectivity in the resolution of a brivaracetam intermediate. researchgate.net The enantiomeric excess of the substrate reached up to 99.26% with an E value of 342.48. researchgate.net

Table 2: Biocatalytic Synthesis Examples

| Enzyme | Reaction Type | Substrate | Product/Intermediate | Reference |

|---|---|---|---|---|

| Transaminase | Asymmetric amination | Ketone/Aldehyde | Chiral amine | researchgate.netgoogle.com |

| Pseudomonas fluorescens Lipase | Transesterification | Racemic alcohol | Optically pure alcohol (Brivaracetam precursor) | mdpi.com |

| Lipase M16 | Kinetic Resolution | Racemic ester | (R)-2-propylsuccinic acid 4-tert-butyl ester (Brivaracetam intermediate) | researchgate.net |

| Candida antarctica Lipase B (CalB) | Kinetic Resolution | Racemic amino ester | Enantioenriched amino ester/amide | nih.gov |

Chiral Auxiliary Strategies in Stereoselective Routes

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a powerful tool for asymmetric synthesis, allowing for the creation of complex molecules with precise three-dimensional structures. numberanalytics.comnumberanalytics.com The auxiliary guides the incoming reagent to one face of the molecule, leading to a diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. ethz.ch

One notable application is in the asymmetric Strecker reaction to produce enantiopure α-amino acids. niscpr.res.in For the synthesis of (S)-levetiracetam, a strategy involving a chiral auxiliary-based Strecker reaction has been reported as a key step. niscpr.res.in Propanaldehyde is reacted with sodium cyanide and a chiral amine, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, to yield a diastereomerically pure α-aminonitrile. niscpr.res.in The chiral auxiliary directs the cyanide addition to a specific face of the imine intermediate. Subsequent removal of the auxiliary and further transformations lead to the desired enantiomerically pure product. niscpr.res.in Oxazolidinones, popularized by David A. Evans, are another class of effective chiral auxiliaries used in various stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.org

Viedma Ripening Processes for Enantiopure Production

Viedma ripening is a deracemization technique that allows for the conversion of a racemic mixture of a conglomerate-forming compound into a single enantiomer in the solid state. amolf.nlrsc.org This process involves grinding a slurry of the racemic crystals, which induces dissolution of smaller crystals and growth of larger ones, in the presence of a racemizing agent in the solution phase. researchgate.net Any initial enantiomeric imbalance is amplified until the solid phase consists of a single enantiomer. amolf.nl

This method has been successfully applied to produce enantiopure (S)-2-aminobutanamide, a key building block for the antiepileptic drugs levetiracetam and brivaracetam. amolf.nl By designing a conglomerate intermediate that can racemize in solution, it is possible to achieve a quantitative yield of the desired enantiomer, overcoming the 50% yield limitation of classical resolution. amolf.nl In one study, starting with a 14% enantiomeric excess in the solid phase, complete deracemization was achieved within 60 hours. amolf.nl The choice of solvent is crucial, with toluene (B28343) being identified as suitable for both racemization and deracemization to occur at practical rates. amolf.nl

Novel Synthetic Protocols and Catalyst Systems

The development of new synthetic methods continues to push the boundaries of efficiency, selectivity, and sustainability in chemical synthesis.

Metal-Free Quinolylation of Amino Groups

A novel, metal-free method for the selective N-quinolylation of primary amino groups has been developed, offering a green chemistry approach to modify amino acid derivatives and peptides. researchgate.netrsc.org This reaction utilizes dihydrooxazolo[3,2-a]quinoliniums as the quinolylating agent in a 1-butanol (B46404) solvent under mild conditions. rsc.org

A key advantage of this protocol is its high chemoselectivity. It has been demonstrated that the primary amino group of 2-aminobutanamide can be preferentially N-quinolylated over the amide group, affording the product in an 85% yield. researchgate.netrsc.org The reaction is compatible with a wide range of functional groups, including secondary amines, amides, hydroxyls, esters, and disulfide bonds, making it a valuable tool in medicinal chemistry and chemical biology. rsc.org

Lewis Acid Catalysis in Derivatization Reactions

Lewis acid catalysis is a cornerstone of modern organic synthesis, providing a powerful method for activating substrates and facilitating a wide range of chemical transformations. In the context of this compound and its derivatives, Lewis acids play a crucial role in enhancing the reactivity of the molecule's functional groups—namely the primary amine and the amide. A Lewis acid, an electron-pair acceptor, can coordinate to the lone pair of electrons on the nitrogen or, more commonly, the carbonyl oxygen of the amide group. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

This activation strategy is instrumental in various derivatization reactions. For instance, in acylation or alkylation reactions at the amine or amide nitrogen, a Lewis acid can facilitate the transformation under milder conditions than typically required. Common Lewis acids employed in the derivatization of amides and amino compounds include metal halides and alkoxides such as Zirconium(IV) chloride (ZrCl₄), Titanium(IV) isopropoxide (Ti(OiPr)₄), and boron-based reagents like tris(2,2,2-trifluoroethoxy)borane (B(OCH₂CF₃)₃). acs.orgnih.govnih.gov The choice of catalyst is critical and depends on the specific substrate and desired reaction, with the goal of achieving high conversion and selectivity while minimizing side reactions. acs.orgnih.gov

The catalytic cycle typically involves the activation of the amide or a carboxylic acid partner, followed by nucleophilic attack and subsequent release of the catalyst to allow for turnover. nih.gov This approach is particularly valuable for protecting-group-free synthesis, where the inherent reactivity of different functional groups must be carefully controlled. nih.gov By using catalytic amounts of a Lewis acid, these methods offer an atom-economical and efficient route to novel derivatives of this compound. acs.org

Table 1: Examples of Lewis Acid Catalysts in Amide and Amino Acid Derivatization This table illustrates the general application of various Lewis acids in reactions relevant to the functional groups found in this compound.

| Catalyst | Substrate Type | Reaction Type | Key Advantages |

|---|---|---|---|

| ZrCl₄ | Carboxylic Acids + Amines | Direct Amidation | Cost-effective, high conversion with low catalyst loading. acs.org |

| B(OCH₂CF₃)₃ | Unprotected Amino Acids | Direct Amidation | Effective for a broad scope of substrates, including polar amino acids. nih.gov |

| Ti(OiPr)₄ | Unprotected Amino Acids | Direct Amidation | Suitable for hindered amino acids under specific conditions. nih.gov |

| Sc(OTf)₃ | δ-Amino Acid Derivatives | 1,3-Aminomethyl Migration | Catalyzes formal migration to yield β-amino acid derivatives. rsc.org |

Cascade Reactions in Biocatalysis

A key application of this strategy is the kinetic resolution of racemic this compound. This process utilizes enzymes that can stereoselectively act on one enantiomer of the racemic mixture. Specifically, β-aminopeptidases have been shown to efficiently resolve racemic β³-amino acid amides. ethz.ch These enzymes catalyze the L-enantioselective hydrolysis of the amide bond. For racemic this compound, a β-aminopeptidase will selectively convert the L-enantiomer into L-3-aminobutanoic acid, leaving the D-3-aminobutanamide unreacted and thus enantiomerically enriched. This method provides direct access to both the L-β-amino acid and the D-β-amino amide with high optical purity. ethz.ch

Another powerful biocatalytic tool is the use of amine transaminases (ATAs) in cascade reactions to produce chiral β-amino acids from prochiral ketones. mdpi.comrsc.org A typical cascade might involve the hydrolysis of a β-keto ester by a lipase to generate an unstable β-keto acid, which is then immediately converted into the corresponding β-amino acid by an ATA. mdpi.comrsc.org This circumvents the issue of substrate instability and drives the reaction towards the desired chiral amine product with excellent enantioselectivity. mdpi.com Such multi-enzyme systems highlight the potential of biocatalysis to construct complex and valuable chiral molecules from simple, readily available starting materials. mdpi.comacs.org

Table 2: Kinetic Resolution of rac-3-Aminobutanamide using β-Aminopeptidases Data adapted from a study on the enzymatic resolution of aliphatic β-amino acid amides. ethz.ch

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess of Product (L-2a) (%) | Enantioselectivity (E) |

|---|---|---|---|---|

| 3-2W4 BapA | rac-3-Aminobutanamide (rac-1a) | 50 | >99 | >200 |

| Y2 BapA | rac-3-Aminobutanamide (rac-1a) | 50 | >99 | >200 |

| DmpA | rac-3-Aminobutanamide (rac-1a) | 50 | 98 | >200 |

L-2a refers to the product L-3-aminobutanoic acid. The enzymes are β-aminopeptidases from Sphingosinicella xenopeptidilytica 3-2W4 (3-2W4 BapA), S. microcystinivorans Y2 (Y2 BapA), and Ochrobactrum anthropi LMG7991 (DmpA). ethz.ch

Reaction Mechanisms and Mechanistic Investigations

Computational Elucidation of Reaction Pathways

Computational chemistry offers powerful tools to investigate the energetics and dynamics of molecules like 3-aminobutanamide, providing a theoretical foundation for understanding its reactivity and folding behavior.

Quantum mechanical (QM) calculations have been instrumental in defining the intrinsic conformational preferences of the this compound backbone. A key study focused on N-formyl-3-aminobutanamide as a model system to explore its energetics in a vacuum. researchgate.netresearchgate.netresearchgate.netresearchgate.net These calculations were performed using both ab initio and density functional quantum-mechanical methods at various levels of theory, including HF/6-31G, B3LYP/6-31G, and B3LYP/6-311+G*. researchgate.netresearchgate.netresearchgate.netresearchgate.net The results from these QM studies were crucial for developing and refining torsional parameters for molecular mechanics force fields, ensuring that simulations accurately reflect the molecule's conformational energetics. researchgate.netresearchgate.netresearchgate.net

Table 1: Quantum Mechanical Methods Used in Conformational Analysis of N-formyl-3-aminobutanamide

| Method | Level of Theory | Purpose | Reference |

| Ab Initio | HF/6-31G | Calculation of conformational energetics | researchgate.netresearchgate.netresearchgate.net |

| Density Functional Theory (DFT) | B3LYP/6-31G | Calculation of conformational energetics | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Density Functional Theory (DFT) | B3LYP/6-311+G* | Calculation of conformational energetics | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

Molecular dynamics (MD) simulations provide a dynamic view of how molecules like this compound behave over time, which is particularly useful for studying processes like peptide folding. The parameters derived from QM calculations have been incorporated into force fields, such as the OPLS-AA force field, to simulate the behavior of peptides containing this compound residues. researchgate.netresearchgate.netresearchgate.netresearchgate.net These simulations can reveal folding and unfolding pathways and the stability of different secondary structures. researchgate.net For instance, MD simulations have been used to study the folding equilibrium of β-peptides, with results showing that the choice of force field and solvent model can significantly impact the predicted conformational behavior and agreement with experimental data. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a versatile computational method used not only for conformational energetics but also for analyzing reaction mechanisms. For the N-formyl-3-aminobutanamide model, DFT calculations at the B3LYP/6-31G* and B3LYP/6-311+G* levels were essential for generating accurate potential energy surfaces. researchgate.netresearchgate.netresearchgate.netresearchgate.net This information allows for the development of torsional parameters that can reproduce both low-energy and high-energy conformations, which is critical for accurate molecular dynamics simulations. researchgate.netresearchgate.net While specific DFT studies on the reaction mechanisms of this compound itself are not widely documented, the principles are broadly applied in organic chemistry to understand transition states and reaction pathways.

Enzyme-Catalyzed Reaction Mechanisms

The interaction of this compound with enzymes is a key area of investigation, revealing details about biocatalytic potential, stereospecificity, and the molecular basis of substrate recognition.

Enzymes can exhibit high stereospecificity, selectively acting on one enantiomer of a chiral substrate. This has been demonstrated in the kinetic resolution of racemic this compound. A study utilized various β-aminopeptidases, which showed efficient L-enantioselectivity in the hydrolysis of the amide bond. ethz.ch The enzymes 3-2W4 BapA, Y2 BapA, and DmpA all catalyzed the reaction to produce L-3-aminobutanoic acid with high enantiomeric excesses (ee > 98%), leaving the D-enantiomer of this compound largely unreacted. ethz.ch This high degree of stereospecificity underscores the potential of these enzymes for the preparation of enantiopure β-amino acids and their derivatives. ethz.ch

Table 2: Enantioselective Resolution of racemic-3-Aminobutanamide by β-Aminopeptidases

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) | Reference |

| 3-2W4 BapA | rac-3-Aminobutanamide | L-3-Aminobutanoic acid | > 98% | > 200 | ethz.ch |

| Y2 BapA | rac-3-Aminobutanamide | L-3-Aminobutanoic acid | > 98% | > 200 | ethz.ch |

| DmpA | rac-3-Aminobutanamide | L-3-Aminobutanoic acid | > 98% | > 200 | ethz.ch |

The specificity of an enzyme for its substrate is determined by precise interactions within the active site. The case of L-asparaginase, an enzyme used in cancer therapy, provides a clear example of this principle in relation to this compound. vanegaslab.org L-asparaginase catalyzes the deamidation of asparagine and, to a much lesser extent, glutamine. vanegaslab.org When this compound was tested as a potential substrate for L-asparaginase from E. coli, no detectable product formation was observed even after 24 hours. vanegaslab.org This lack of reactivity highlights a crucial aspect of the enzyme's specificity: the requirement for a free α-carboxyl group in close proximity to the amide group being hydrolyzed. vanegaslab.org In asparagine, this carboxyl group plays a key role in binding and is hypothesized to act as a proton acceptor during the catalytic reaction. vanegaslab.org Since this compound lacks this α-carboxyl group, it cannot bind effectively or participate in the catalytic mechanism of L-asparaginase, thus demonstrating the high catalytic specificity of the enzyme. vanegaslab.org

Deamidation Mechanisms Involving Amide Substrates

Deamidation is a chemical reaction that results in the removal of an amide functional group. wikipedia.org In molecules like this compound, which are analogous to amino acids such as glutamine, this process can occur non-enzymatically under physiological conditions. acs.org The mechanism of deamidation for glutamine is presumed to proceed via a six-membered glutarimide (B196013) ring intermediate, which is similar to the well-studied deamidation of asparagine that involves a five-membered succinimide (B58015) intermediate. acs.orgnih.gov

For this compound, a similar intramolecular cyclization can be proposed. The reaction is initiated by a nucleophilic attack from a nitrogen atom on the side-chain amide carbon. In a peptide context, this attack typically comes from the backbone nitrogen of the adjacent residue. wikipedia.org This attack forms a cyclic tetrahedral intermediate. nih.gov Subsequently, this intermediate eliminates the ammonia (B1221849) group (deammoniation), leading to the formation of a cyclic glutarimide intermediate. acs.orgnih.gov This glutarimide ring is then susceptible to hydrolysis, which opens the ring to yield acidic products. nih.gov

The rate of deamidation is influenced by several factors, as detailed in the table below.

Table 1: Factors Influencing the Rate of Deamidation

| Factor | Influence on Deamidation Rate | Mechanistic Rationale | Citation |

|---|---|---|---|

| pH | Rate increases significantly at alkaline pH (>10). | Alkaline conditions can facilitate the deprotonation of the attacking nitrogen, increasing its nucleophilicity. | wikipedia.orgacs.org |

| Temperature | Higher temperatures accelerate the reaction. | Provides the necessary activation energy for the cyclization and hydrolysis steps. | wikipedia.orgpnas.org |

| Adjacent Residues | Small, flexible adjacent residues (e.g., glycine) increase the rate. | Low steric hindrance allows the peptide group to be more accessible for the initial nucleophilic attack. | wikipedia.orgtaylorandfrancis.com |

| Buffer Components | Certain buffer ions can catalyze the reaction. | Phosphate and carbonate ions can act as catalysts, mediating the proton transfers required for glutarimide formation. | acs.orgpnas.org |

| Higher-Order Structure | Embedding the amide site within a stable 3D structure generally slows the rate. | Steric hindrance and lack of flexibility can prevent the necessary conformational changes for the intramolecular attack to occur. | pnas.org |

Notably, the deamidation of glutamine and its analogues is significantly slower than that of asparagine. wikipedia.org This is because the formation of the six-membered glutarimide ring is less favored energetically compared to the five-membered succinimide ring formed during asparagine deamidation. wikipedia.org For instance, the deamidation half-time for a Gln-Gly sequence at pH 7.4 and 37°C is estimated to be in the range of 400–600 days, whereas an Asn-Gly sequence deamidates with a half-life of about 24 hours under similar conditions. nih.govpnas.org

Organic Reaction Mechanisms in Derivative Formation

Aminolysis Processes in Butanamide Chemistry

Aminolysis is a chemical reaction where a molecule is cleaved by an amine or ammonia. researchgate.net In butanamide chemistry, this process is crucial for the synthesis of various derivatives. The reaction typically involves the nucleophilic addition of an amine to the carbonyl carbon of the amide, followed by an elimination step. chemistrysteps.com While the alkoxy group of an ester is a better leaving group than the amino group of an amide, making the aminolysis of esters more common, the transformation of amides via aminolysis is achievable, often facilitated by catalysts. chemistrysteps.com

Enzymes, particularly lipases, are highly effective catalysts for aminolysis reactions. Lipase (B570770) B from Candida antarctica (CAL-B) is one of the most widely used and efficient biocatalysts for such transformations. doi.orgsci-hub.se It can catalyze the aminolysis of esters to form amides with high chemoselectivity and enantioselectivity. doi.orgpsu.edu For instance, CAL-B has been used in the aminolysis of various esters with aminoalcohols, showing high selectivity for acylating the amine group over the alcohol group. psu.edu This enzymatic approach allows for the synthesis of enantiomerically pure amides under mild conditions. sci-hub.senih.gov

The general mechanism for aminolysis involves a nucleophilic addition-elimination pathway. chemistrysteps.com

Table 2: Research Findings on Aminolysis in Butanamide-Related Synthesis

| Catalyst/System | Substrates | Product Type | Key Findings | Citation |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic esters and racemic amines | Enantiopure 3-hydroxyamides | The lipase demonstrates high enantioselectivity towards both reactants, enabling simultaneous resolution. | acs.org |

| Candida antarctica Lipase B (CAL-B) | Esters and various aminoalcohols | Fatty alkanolamides | The reaction is highly chemoselective, favoring aminolysis over esterification, even in solvent-free systems. | psu.edu |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Lactones and various amines | N-aryl butanamide derivatives | TBD is an effective organocatalyst for lactone aminolysis under mild, often neat, conditions. | researchgate.net |

| Zn/NH4Cl System | α,β-unsaturated butanamides and amines | β-amino compounds | This system effectively promotes the Michael addition of amines to activated alkenes under mild, solvent-free conditions. | jlu.edu.cn |

Intramolecular and Pseudointramolecular Processes (e.g., Transacylation)

Intramolecular reactions occur within a single molecule, while pseudointramolecular processes are intermolecular reactions that proceed with the high efficiency characteristic of intramolecular ones. jst.go.jp This efficiency is achieved by bringing the reacting species into close proximity. jst.go.jp

A key example is the pseudointramolecular transacylation reaction. rsc.org The general concept involves a substrate that contains both an acidic proton and an electrophilic functional group. jst.go.jpresearchgate.net When an amine is added, it forms an ammonium (B1175870) salt with the acidic proton. jst.go.jp Under equilibrium conditions, the liberation of the nucleophilic amine occurs in close proximity to the electrophilic center of the substrate, forming an "intimate pair." jst.go.jp This spatial closeness facilitates an efficient reaction, such as transacylation, that would otherwise be slow as a standard intermolecular process. jst.go.jpresearchgate.net

This principle can be applied to reactions involving this compound. The compound itself possesses a nucleophilic amino group and an amide carbonyl, which could potentially participate in such processes with a suitable substrate containing an acidic site. For example, α-aryl-β-keto esters react with amines via a pseudointramolecular process to achieve quantitative transacylation under mild conditions. jst.go.jp The reaction is sensitive to the steric bulk of the amine, allowing for regioselective acylation of less hindered amino groups in diamines. scispace.com

Addition Reactions and Subsequent Transformations

Amides are generally considered unreactive towards nucleophilic addition due to the stabilization of the carbonyl carbon. rsc.org However, their reactivity can be enhanced through activation. Once activated, the amide can undergo addition reactions with various nucleophiles. rsc.org

One significant type of addition reaction is the conjugate or Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. makingmolecules.com The amino group of this compound or its derivatives can act as a nucleophile in aza-Michael additions to activated alkenes like α,β-unsaturated esters, ketones, or other amides. jlu.edu.cnresearchgate.net These reactions are a fundamental method for forming carbon-nitrogen bonds and can be promoted by various catalysts, including Lewis acids or systems like Zn/NH4Cl. jlu.edu.cntandfonline.com The mechanism involves the addition of the amine to the activated alkene to form an enolate intermediate, which is then protonated to give the final product. makingmolecules.com

Following an initial addition, subsequent transformations can lead to more complex molecular architectures. For example, products from C(sp³)–H olefination of amides can undergo subsequent intramolecular cyclization to form lactams. nih.gov In other cases, radical-based cyclization of appropriately substituted amides can furnish heterocyclic structures like pyrrolidones. beilstein-journals.org For instance, an N-allylic amide can undergo a 5-exo-trig radical cyclization to yield a substituted γ-lactam, a core structure in many bioactive alkaloids. beilstein-journals.org

Advanced Derivatives and Their Academic Significance

Butanamide-Based Inhibitors in Enzyme Research

The butanamide core, particularly the 3-aminobutanamide moiety, has been identified as a key structural element in the design of inhibitors for specific enzymes, demonstrating its potential in the development of therapeutic agents.

Dipeptidyl peptidase-IV (DPP-IV) is a well-established target for the treatment of type 2 diabetes mellitus. Inhibitors of this enzyme help to prolong the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. Research has shown that derivatives of this compound are effective as DPP-IV inhibitors. ijpsonline.comgoogle.com

A series of 3-amino-N-substituted-4-(substituted phenyl) butanamides have been investigated for their DPP-IV inhibitory activity. ijpsonline.com These studies, often employing three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking, aim to understand the structural features necessary for potent inhibition. ijpsonline.com The biological activity is typically measured as the IC50 value, which is the concentration required to inhibit 50% of the DPP-IV enzyme activity derived from sources like human colonic carcinoma cells (Caco-2). ijpsonline.com

The core structure of these inhibitors is the β-amino amide moiety, which is linked to other chemical groups to optimize binding to the DPP-IV active site. ijpsonline.com The design of these compounds often involves modifying substituents on the phenyl ring and the amide nitrogen to explore the binding pockets of the enzyme, particularly the S1 pocket, which is known to be crucial for molecular recognition. ijpsonline.com

Detailed research findings on a dataset of 48 such molecules have been reported, providing valuable insights into their structure-activity relationships. ijpsonline.com

Table 1: Biological Activities of Selected 3-Amino-N-Substituted-4-(Substituted Phenyl) Butanamide Derivatives as DPP-IV Inhibitors (Note: This table is a representation of the type of data found in the cited research and not an exhaustive list of all 48 compounds.)

| Compound ID | Substituents | DPP-IV Inhibitory Activity (IC50, nM) |

| Compound A | Phenyl group at position 4, specific N-substitution | Specific Value (e.g., 15) |

| Compound B | Trifluorophenyl group at position 4, different N-substitution | Specific Value (e.g., 8) |

| Compound C | Substituted thiazole (B1198619) group at N-position | Specific Value (e.g., 7.8) |

Data is illustrative based on findings reported in scientific literature. ijpsonline.com

The exploration of these butanamide-based scaffolds continues to be an active area of research, with the goal of developing novel, potent, and selective DPP-IV inhibitors. ijpsonline.comgoogle.com

Currently, there is no publicly available scientific literature that specifically identifies this compound or its direct derivatives as scaffolds for alpha-glucosidase inhibitors.

Butanamide Derivatives in Neurotransmitter System Modulation

While various butanamide derivatives have been studied for their effects on neurotransmitter systems, specific data on this compound derivatives is limited in the available literature.

There is no specific information in the current body of scientific literature detailing the investigation of this compound derivatives as inhibitors of GABA transporters. Research in this area has predominantly focused on analogues such as 4-aminobutanamide (B1198625). d-nb.info

Publicly accessible research has not specifically reported on the use of this compound derivatives as inactivators of GABA aminotransferase.

Role as Chiral Building Blocks and Precursors

The chiral nature of this compound makes it a valuable starting material in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds, which is critical in drug development. ethz.chgoogle.com

The kinetic resolution of racemic this compound can be achieved using enzymes. ethz.ch For instance, β-aminopeptidases have been shown to efficiently resolve racemic β-amino acid amides, including this compound (rac-1a ). ethz.ch These enzymes exhibit L-enantioselectivity, meaning they selectively hydrolyze the L-enantiomer (L-1a ) to the corresponding L-β-amino acid (L-2a ), leaving the D-enantiomer (D-1a ) unreacted and thus isolated in high enantiomeric excess. ethz.ch This biocatalytic approach is an effective strategy for obtaining enantiopure β-amino acids and their corresponding amides. ethz.ch

Table 2: Enzymatic Kinetic Resolution of racemic this compound (rac-1a) (Based on data from a study on β-aminopeptidases. ethz.ch)

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product |

| 3-2W4 BapA | rac-3-aminobutanamide | L-3-aminobutanoic acid | >98% |

| Y2 BapA | rac-3-aminobutanamide | L-3-aminobutanoic acid | >98% |

| DmpA | rac-3-aminobutanamide | L-3-aminobutanoic acid | >98% |

This enzymatic resolution provides access to both (R)- and (S)-3-aminobutanamide, which can then be used as chiral precursors in the synthesis of more complex molecules. A patent describes a method for preparing optically active amines, where R-1-benzyloxy-3-aminobutanamide is isolated as a heavy boiling product during distillation, indicating its use as a distinct chiral intermediate. google.com The ability to produce enantiomerically pure forms of this compound and its derivatives is significant for the synthesis of pharmaceuticals where a specific stereoisomer is responsible for the desired therapeutic effect. google.com

Precursors in Complex Organic Molecule Synthesis

This compound and its derivatives are pivotal starting materials in the synthesis of intricate organic structures. For instance, (S)-2-aminobutanamide is a key precursor in the production of various physiologically active substances, including a range of imidazolidinedione derivatives and other complex chiral organic molecules. google.com The synthesis of decacationic nih.govfullerene decaiodides utilizes a penta(tertiary-amino)butanamide precursor arm, highlighting the role of butanamide derivatives in creating complex, functionalized macromolecules. google.com

Intermediates for Pharmaceutical Compounds (e.g., Levetiracetam (B1674943), Brivaracetam)

The most prominent application of this compound derivatives is in the synthesis of antiepileptic drugs.

(S)-2-Aminobutanamide is a crucial intermediate for the synthesis of Levetiracetam . google.comgoogleapis.comtechniumscience.comtandfonline.com One synthetic approach involves the reaction of (S)-2-aminobutanamide with 4-chlorobutyryl chloride to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, which is then cyclized to yield Levetiracetam. googleapis.com Alternative "green" syntheses have been developed, such as the solvent-free condensation of (S)-aminobutanol and γ-butyrolactone, followed by oxidation and amidation, to produce Levetiracetam in a more environmentally friendly manner. tandfonline.comresearchgate.netwipo.int The resolution of racemic 2-aminobutyramide is often a necessary step to obtain the desired (S)-enantiomer for these syntheses. techniumscience.comquickcompany.in

Similarly, (S)-2-aminobutanamide is a key building block in the synthesis of Brivaracetam (B1667798) . acs.orgresearchgate.netnih.govgoogle.comacs.org Many synthetic routes for Brivaracetam involve the coupling of (S)-2-aminobutanamide with a chiral side chain, often derived from (R)-4-propyldihydrofuran-2(3H)-one. researchgate.netnih.gov For example, one method involves the chlorination of an intermediate followed by coupling with (S)-2-aminobutanamide. researchgate.netgoogle.com Another approach utilizes a reductive amination of an aldehyde with (S)-2-aminobutanamide. researchgate.net The development of efficient and stereoselective methods for synthesizing Brivaracetam remains an active area of research, with various strategies focusing on creating the key chiral centers with high purity. acs.orgresearchgate.netnih.gov

| Drug | Precursor/Intermediate | Key Synthetic Step |

| Levetiracetam | (S)-2-Aminobutanamide google.comgoogleapis.comtechniumscience.comtandfonline.com | Reaction with 4-chlorobutyryl chloride and subsequent cyclization googleapis.com |

| Levetiracetam | (S)-Aminobutanol and γ-butyrolactone tandfonline.comresearchgate.netwipo.int | Solvent-free condensation, oxidation, and amidation tandfonline.comresearchgate.netwipo.int |

| Brivaracetam | (S)-2-Aminobutanamide acs.orgresearchgate.netnih.govgoogle.comacs.org | Coupling with a chiral side chain (e.g., from (R)-4-propyldihydrofuran-2(3H)-one) researchgate.netnih.gov |

| Brivaracetam | (S)-2-Aminobutanamide researchgate.netgoogle.com | Coupling with a chlorinated intermediate researchgate.netgoogle.com |

| Brivaracetam | (S)-2-Aminobutanamide researchgate.net | Reductive amination with an aldehyde researchgate.net |

Scaffolds for Functionalized Amino Acids

The butanamide framework serves as a scaffold for the synthesis of novel functionalized amino acids. These amino acids can be designed as inhibitors of biological targets such as GABA transporters. nih.govmdpi.com For example, a 4-aminobutanamide derivative was identified as a potent inhibitor of the mouse GABA transporter 4 (mGAT4). nih.gov Amino acid-based hubs are valuable in constructing multifunctional molecules due to their biocompatibility and the ease of functionalizing their side chains. sinica.edu.tw The use of polypeptide scaffolds containing artificial amino acids allows for the specific immobilization of proteins, demonstrating the versatility of these structures in biotechnology. researchgate.net

Heterocyclic Derivatives Incorporating Butanamide Moiety

The reactivity of the amino and amide groups in this compound allows for its incorporation into various heterocyclic systems.

N-Heterocycle-3-N′-benzyloxycarbonyl-β-aminobutanamides

Research has been conducted on the synthesis and characterization of N-heterocycle-3-N′-benzyloxycarbonyl-β-aminobutanamides. sioc-journal.cnsioc-journal.cnresearchgate.netcqvip.comkochi-tech.ac.jp These compounds are prepared using β-aminobutyric acid as a lead compound, which is known for its ability to induce plant resistance. sioc-journal.cncqvip.com The synthesis involves creating new N-heterocyclic derivatives with a benzyloxycarbonyl-protected β-aminobutanamide structure. sioc-journal.cncqvip.com The structures of these novel compounds have been confirmed using elemental analysis and 1H NMR spectroscopy. sioc-journal.cncqvip.com

Pyrrolinone Derivatives

This compound can undergo dimerization to form pyrrolinone derivatives. Specifically, the reaction of this compound in the presence of an acid catalyst like p-toluenesulfonic acid leads to the formation of 2,3-dihydro-2,5-dimethyl-3-oxopyrrolinone. This highlights another pathway for converting this compound into heterocyclic structures with potential applications in various fields of chemistry.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for exploring the behavior of molecules, from their individual conformational preferences to their interactions with biological macromolecules.

The accuracy of molecular simulations is heavily dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. For 3-aminobutanamide and related compounds, specific force fields have been developed and validated to ensure reliable simulation results.

In studies involving derivatives such as 3-amino-N-substituted-4-(substituted phenyl) butanamides, the Merck Molecular Force Field (MMFF) has been employed for geometry optimization. These optimizations were typically performed with a high number of cycles (e.g., 10,000) and a strict convergence criterion for the root mean square gradient (e.g., 0.01), using Gasteiger charges. ijpsonline.com For quantitative structure-activity relationship (QSAR) studies, default energy cutoffs for electrostatic (30.0 kcal/mol) and steric (10.0 kcal/mol) interactions were used. ijpsonline.com

A more detailed approach to force field development was taken for N-formyl-3-aminobutanamide, a model compound for β-peptides. researchgate.net In this work, torsional parameters for the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field were specifically developed. researchgate.net This was achieved by fitting the torsional parameters to the conformational energetics of the monomer, which were calculated using high-level quantum mechanical methods. researchgate.net The process involved varying the development procedure to create three distinct parameter sets, which were tailored to reproduce either low-energy or high-energy conformations accurately. researchgate.net The validation of these newly developed parameter sets was then performed by simulating the reversible folding of a β-heptapeptide in methanol (B129727) and comparing the results with experimental data and simulations using other force fields like GROMOS96. researchgate.net Such QM-to-MM (Quantum Mechanics to Molecular Mechanics) mapping is a crucial strategy for reducing the number of parameters that require empirical fitting and accelerating the development of accurate force fields. rsc.org

The validation of force fields is a critical step. For instance, the ff99SBnmr2 force field, while not specific to this compound, was validated for globular proteins by comparing experimental and back-calculated data, demonstrating the importance of balancing dihedral angle potentials to reproduce experimental observations. nsf.gov Similarly, benchmarks of force fields like OpenFF 2.0, XFF, GAFF2, and OPLS/AA for macrocycles have been performed by comparing simulation results against NMR data, highlighting that modern force fields often yield more accurate conformational ensembles. chemrxiv.org

Table 1: Force Field Application in this compound Studies

| Compound/Derivative | Force Field | Application | Key Parameters/Methodology | Reference(s) |

|---|---|---|---|---|

| 3-Amino-N-substituted-4-(substituted phenyl) butanamides | MMFF | Geometry Optimization | Max cycles: 10,000; RMS gradient convergence: 0.01; Gasteiger charges. | ijpsonline.com |

| N-formyl-3-aminobutanamide | OPLS-AA (customized) | Torsional Parameter Development | Fitted to ab initio and DFT conformational energetics; created multiple parameter sets. | researchgate.net |

Understanding the conformational landscape of this compound is essential for comprehending its biological activity and its potential as a building block for larger molecules. Computational studies have explored the stable conformations of the monomer and the structural preferences of its oligomers.

The conformational energetics of N-formyl-3-aminobutanamide, serving as a proxy for this compound, have been investigated in a vacuum using quantum mechanical calculations. researchgate.net These studies provide a foundational understanding of the intrinsic conformational preferences of the molecule's backbone, dictated by the rotation around its single bonds.

Studies on other types of oligomers, such as lipidic peptides, have also employed computational methods to investigate their conformational behavior, revealing aggregation or micelle formation at high concentrations through NMR studies. ucl.ac.uk

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound derivatives interact with protein targets.

A significant application of molecular docking has been in the study of 3-amino-N-substituted-4-(substituted phenyl) butanamides as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. ijpsonline.comijpsonline.com Using AutoDock Vina, researchers explored the binding orientations of these compounds within the DPP-IV active site. ijpsonline.com The active site is known to consist of three main subsites: S1, S2, and S2 extensive. ijpsonline.com

The docking studies revealed distinct binding patterns for compounds with varying levels of inhibitory activity. ijpsonline.com Active compounds, such as 12x and 12v in the study, occupied a similar space in the active site cavity as the co-crystallized ligand, sitagliptin. ijpsonline.com In contrast, moderately active and inactive compounds showed different binding modes. ijpsonline.com A crucial interaction identified was the potential formation of a salt bridge between the 3-amino group of the butanamide moiety and the side chain carboxyl oxygen of the amino acid residue GLU205 in the S2 subsite. ijpsonline.com For instance, compound 12x exhibited the best binding energy among the active compounds studied. ijpsonline.com

In another study, a butanamide derivative, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, was docked into the active site of the 3-TOP protein (a human maltase-glucoamylase) to explore its potential as an antidiabetic agent. mdpi.com The docking analysis, also performed with AutoDock Vina, yielded a strong binding affinity with a docking score of -8.4 kcal/mol. mdpi.com

Table 2: Molecular Docking Studies of this compound Derivatives

| Ligand Series | Protein Target | Docking Software | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Amino-N-substituted-4-(substituted phenyl) butanamides | Dipeptidyl Peptidase-IV (DPP-IV) | AutoDock Vina | Active compounds mimic the binding of sitagliptin; potential salt bridge with GLU205. | ijpsonline.comijpsonline.com |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | 3-TOP protein (human maltase-glucoamylase) | AutoDock Vina | High binding affinity with a docking score of -8.4 kcal/mol. | mdpi.com |

QSAR studies aim to correlate the structural features of compounds with their biological or chemical activity through mathematical models. These models can then be used to predict the activity of new, unsynthesized compounds.

A comprehensive 3D-QSAR study was performed on a series of 48 3-amino-N-substituted-4-(substituted phenyl) butanamides to understand the structural requirements for their DPP-IV inhibitory activity. ijpsonline.comijpsonline.com Two primary methodologies were employed: k-nearest neighbour molecular field analysis (kNN-MFA) and partial least squares (PLS) regression. ijpsonline.com The dataset was aligned using a template-based method, and descriptors for steric, electrostatic, and hydrophobic fields were calculated. ijpsonline.com

The resulting QSAR models demonstrated good predictive power. The most significant kNN-MFA model showed an internal cross-validation coefficient (q²) of 0.67 and an external prediction coefficient (pred_r²) of 0.82. ijpsonline.com The best PLS model achieved 70% internal and 77% external predictability. ijpsonline.com These models were rigorously validated according to the Organization for Economic Cooperation and Development (OECD) guidelines, ensuring they had a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and appropriate measures of predictivity. ijpsonline.comijpsonline.com

The interpretation of the QSAR models provided valuable structural insights. For example, the kNN-MFA model highlighted an electrostatic field point near the this compound moiety, suggesting that a negative electrostatic potential in this region is favorable for activity, which is consistent with the docking results pointing to an interaction with GLU205. ijpsonline.com The PLS model indicated that hydrophobic interactions in certain regions and steric bulk near the substituted phenyl ring were also important for activity. ijpsonline.com These findings from QSAR and molecular docking were found to be in good agreement, providing a robust framework for designing more potent DPP-IV inhibitors. ijpsonline.com

Table 3: Statistical Validation of 3D-QSAR Models for DPP-IV Inhibitors

| QSAR Method | Internal Validation (q²) | External Validation (pred_r²) | Key Descriptor Insights | Reference(s) |

|---|---|---|---|---|

| kNN-MFA | 0.67 | 0.82 | Favorable negative electrostatic potential near the 3-amino group. | ijpsonline.comijpsonline.com |

| PLS Regression | 0.70 | 0.77 | Importance of hydrophobic and steric contributions in specific regions. | ijpsonline.com |

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure of molecules, which governs their reactivity, spectroscopy, and intermolecular interactions.

Ab initio and Density Functional Theory (DFT) methods have been applied to study this compound and its analogs to elucidate their electronic properties and conformational energetics.

In the development of force field parameters for N-formyl-3-aminobutanamide, the conformational energies were calculated using both ab initio and DFT methods. researchgate.net Specifically, the Hartree-Fock (HF) method with the 6-31G* basis set (HF/6-31G) and the B3LYP functional with the 6-31G and B3LYP/6-311+G* basis sets were used. researchgate.net These high-level calculations provided the benchmark data needed to parameterize the torsional terms in the OPLS-AA force field, ensuring that the classical model accurately reflects the quantum mechanical energy surface. researchgate.net

In a different context, DFT calculations using the 6-31G+ basis set were employed to estimate the electrophilicities of carbonyl groups in β-keto amides, which are structurally related to this compound. kochi-tech.ac.jp Such calculations are valuable for predicting the reactivity of different sites within a molecule. Ab initio studies have also been used more broadly to investigate tautomerism and hydrogen bonding in related systems like β-carbonylamines, providing insights into proton transfer reactions and the stability of different isomeric forms. iastate.edu

Table 4: Application of Quantum Chemical Methods to this compound and Analogs

| Method | Basis Set | Compound Studied | Purpose of Calculation | Reference(s) |

|---|---|---|---|---|

| Ab Initio (HF) | 6-31G* | N-formyl-3-aminobutanamide | Conformational energetics for force field parameterization. | researchgate.net |

| DFT (B3LYP) | 6-31G, 6-311+G | N-formyl-3-aminobutanamide | Conformational energetics for force field parameterization. | researchgate.net |

| DFT | 6-31G+ | β-keto amides | Estimation of carbonyl group electrophilicities. | kochi-tech.ac.jp |

QM/MM Simulations for Enzyme Mechanisms

While specific Quantum Mechanics/Molecular Mechanics (QM/MM) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology itself is a powerful tool for investigating the enzymatic processing of similar small molecules. QM/MM methods are essential for modeling enzyme-catalyzed reactions where bond-forming and bond-breaking events occur. tandfonline.commdpi.com In these simulations, the chemically active site of the enzyme, including the substrate (such as this compound), is treated with high-level quantum mechanics (QM), which accurately describes the electronic rearrangements during a reaction. The remainder of the protein and the surrounding solvent are treated with computationally less expensive molecular mechanics (MM) force fields. tandfonline.comnih.gov

This hybrid approach allows for the study of enzyme dynamics and the calculation of reaction energy barriers, providing detailed insight into the catalytic mechanism. mdpi.comnih.gov For a molecule like this compound, QM/MM simulations could elucidate its interaction with and transformation by various enzymes, such as peptidases or amidases.

A relevant example is the study of D-aminopeptidase (DAP), an enzyme that shows stereospecificity towards the amide bonds of D-amino acids. researchgate.net QM/MM simulations have been used to understand the stereospecificity of DAP by calculating the activation energy barriers for its reaction with different stereoisomers of a substrate. researchgate.net The results of such simulations can reveal that an enzyme faces a significantly higher energy barrier for one isomer over another, explaining its selectivity. researchgate.net For instance, in one study, the free-energy barrier for an L-amino acid was calculated to be 9 kcal/mol higher than for the D-amino acid, explaining the enzyme's preference. mdpi.com

Crystal Orbital Calculations for Solid-State Properties

Direct crystal orbital calculations for this compound are not readily found in current literature. However, the crystal structure of its isomer, (R)-2-aminobutanamide hydrochloride, was recently determined, providing a strong basis for discussing solid-state properties and the potential insights from theoretical calculations. researchgate.net

The experimental study of (R)-2-aminobutanamide hydrochloride revealed that it crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds. The protonated amino group, for instance, forms hydrogen bonds with two adjacent chloride ions and a nearby amide group. researchgate.net This intricate network of non-covalent interactions dictates the packing of the molecules in the crystal lattice and influences the material's physical properties, such as melting point and solubility.

Table 1: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₁₁ClN₂O |

| System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9699(1) |

| b (Å) | 7.5867(2) |

| c (Å) | 17.3719(4) |

| V (ų) | 655.01(3) |

| Z | 4 |

| Temperature (K) | 200 |

Data sourced from Wang et al., 2025. researchgate.net

Building on this experimental foundation, theoretical methods like crystal orbital calculations could be employed. These calculations, based on quantum mechanics, would solve the electronic Schrödinger equation for the periodic system of the crystal. The output of such a calculation would include the electronic band structure and the density of states (DOS).

Band Structure: This would reveal the electronic energy levels available in the crystal. The difference between the highest occupied crystal orbital (HOCO) and the lowest unoccupied crystal orbital (LUCO) would define the band gap, a critical parameter determining the material's electronic conductivity. A large band gap would classify the material as an insulator, which is expected for a simple organic salt.

Density of States (DOS): The DOS provides information on the number of available electronic states at each energy level. By analyzing the projected DOS (PDOS), one could determine the contribution of specific atoms or functional groups (e.g., the amide group, the amino group) to the valence and conduction bands, offering a detailed picture of the electronic structure and bonding within the solid state.

Such theoretical studies would complement the experimental data by providing a deeper understanding of the electronic properties that arise from the specific molecular packing and intermolecular interactions observed in the crystal structure of aminobutanamide isomers.

Theoretical Approaches in Material Science

The design of functional organic materials relies on establishing clear structure-property relationships, where the molecular structure of a building block dictates the macroscopic properties of the resulting material. While this compound is not a widely cited component in materials science, its structure contains key functional groups—a primary amine and an amide—that make it a potentially useful building block according to established design principles.

A core principle in designing functional polymers is the incorporation of building blocks that impart specific chemical functionality and biological activity. nih.gov The use of α-amino acids and their derivatives in degradable polymers is a well-established strategy to improve properties like hydrophilicity, biocompatibility, and to provide handles for attaching other bioactive molecules. nih.gov this compound, as a β-amino acid derivative, fits this paradigm. Its amine and amide groups can participate in hydrogen bonding, a key interaction for controlling the self-assembly and mechanical properties of materials. nih.gov Furthermore, these groups offer reactive sites for polymerization or for grafting onto other material surfaces.

Table 2: Functional Groups of this compound and Their Potential Roles in Material Design

| Functional Group | Potential Role in Material Design | Relevant Principle |

|---|---|---|

| Primary Amine (-NH₂) | Site for polymerization (e.g., to form polyamides), surface functionalization, introduction of positive charge (protonation). | Introduction of chemical functionality, electrostatic control. nih.govnih.gov |

| Amide (-CONH₂) | Hydrogen bonding site for self-assembly, precursor for other functional groups. | Control of intermolecular interactions, structural scaffolding. nih.gov |

A rational design approach could involve using this compound as a monomer in the synthesis of novel polyamides or as a side group in a polymer backbone. The chirality of this compound could be used to induce specific secondary structures (e.g., helical folds) in polymers, influencing their optical or recognition properties.

Another design principle involves creating molecules for specific, highly efficient reactions used in materials and biological chemistry, such as "click chemistry". tcichemicals.com The functional groups of this compound could be modified, for example, by converting the amine to an azide, to create a monomer ready for copper-free click reactions. This would allow for the efficient construction of complex materials, such as hydrogels or functionalized surfaces, under mild conditions. tcichemicals.com Therefore, by applying established principles of molecular design, a simple molecule like this compound can be envisioned as a versatile building block for a new generation of functional organic materials.

Biochemical Pathways and Enzyme Interactions

Enzymes Interacting with Aminobutanamides

The interactions between enzymes and aminobutanamides, including the target compound 3-aminobutanamide and its isomers, are critical for various biocatalytic and metabolic processes. These interactions are characterized by specific enzyme classes that catalyze conversions, exhibit stereospecificity, and hydrolyze amide bonds.

Aspartase (EC 4.3.1.1) is an enzyme that typically catalyzes the reversible amination of fumarate (B1241708) to L-aspartic acid. However, research has explored the utility of mutant aspartase enzymes with altered substrate specificities. A notable application involves a mutant aspartase derived from Escherichia coli, which has been engineered to exhibit stereoisomeric catalytic activity. google.comgoogle.com This engineered enzyme efficiently and with high stereoselectivity converts butenoic acid into R-3-aminobutyric acid. google.comgoogle.com In this process, the enzyme facilitates the addition of an amino group to the carbon-carbon double bond of butenoic acid.

This method demonstrates high conversion efficiency, with reaction rates reaching ≥98% within 24 hours, and produces R-3-aminobutyric acid with a very high enantiomeric excess (ee) value of ≥99.9%. google.comgoogle.com This biocatalytic approach is highlighted as a high-yield, low-cost, and simple process suitable for the large-scale production of R-3-aminobutyric acid, a structurally related compound to this compound. google.comgoogle.com

D-aminopeptidases (EC 3.4.11.19) are enzymes that demonstrate stereospecificity by catalyzing the removal of an N-terminal D-amino acid from a peptide or amide. wikipedia.org This stereoselectivity is crucial in biocatalysis for the resolution of racemic mixtures.

While the classical D-aminopeptidase from Ochrobactrum anthropi shows strict D-stereospecificity toward substrates like D-alanine amide, research has also focused on other aminopeptidases for resolving aminobutanamides. nih.gov For instance, a novel D-aminopeptidase from Brucella sp. has been used for the kinetic resolution of racemic 2-aminobutanamide (B112745) to produce (S)-2-aminobutanamide, a key chiral building block for pharmaceuticals. researchgate.netresearchgate.net

In a study directly involving this compound, three L-enantioselective β-aminopeptidases (3-2W4 BapA, Y2 BapA, and DmpA) were shown to efficiently resolve racemic this compound (rac-1a ). ethz.ch These enzymes catalyze the hydrolysis of the L-enantiomer (L-3-aminobutanamide) to form L-3-aminobutyric acid (L-2a ), leaving the D-enantiomer (D-3-aminobutanamide) unreacted. ethz.ch This kinetic resolution process achieved a high enantiomeric excess of over 98% for the resulting amino acid. ethz.ch The high enantioselectivity (E > 200) indicates a strong preference for the L-isomer, demonstrating the precise stereospecificity of these enzymes. ethz.ch

| Enzyme | Substrate | Product | Enantioselectivity (E value) | Enantiomeric Excess (ee) of Product |

|---|---|---|---|---|

| 3-2W4 BapA | rac-3-Aminobutanamide | L-3-Aminobutyric acid | >200 | >98% |

| Y2 BapA | rac-3-Aminobutanamide | L-3-Aminobutyric acid | >200 | >98% |

| DmpA | rac-3-Aminobutanamide | L-3-Aminobutyric acid | >200 | >98% |

Amidases, or acylamide amidohydrolases (EC 3.5.1.4), are a class of hydrolase enzymes that catalyze the hydrolysis of amide bonds to form a carboxylate and ammonia (B1221849). wikipedia.orgresearchgate.net These enzymes are widespread in nature and participate in various metabolic pathways. wikipedia.org

The activity of these enzymes is not limited to simple amides. For example, 5-aminopentanamidase (EC 3.5.1.30) from Pseudomonas putida, which primarily acts on 5-aminopentanamide, has been shown to also hydrolyze 4-aminobutanamide (B1198625), a structural isomer of this compound. genome.jpenzyme-database.org This indicates a degree of substrate flexibility within this enzyme class.

More specifically, β-aminopeptidases have demonstrated amidohydrolase activity on this compound. ethz.ch In the kinetic resolution of racemic this compound, the enzymes 3-2W4 BapA, Y2 BapA, and DmpA selectively hydrolyze the L-enantiomer to its corresponding carboxylic acid, L-3-aminobutyric acid. ethz.ch This reaction is a clear example of amidase activity, where the terminal amide group of the substrate is cleaved. ethz.ch Similarly, L-proline amide hydrolase from Pseudomonas syringae has been shown to hydrolyze L-2-aminobutyramide, another related compound. researchgate.net

L-lysine oxidase/monooxygenase (l-LOX/MOG) from Pseudomonas sp. AIU 813 is a flavoenzyme with dual catalytic functions. nih.gov It primarily catalyzes the oxidative decarboxylation (monooxygenase activity) of L-lysine to produce 5-aminopentanamide, but also performs oxidative deamination (oxidase activity) to yield an α-keto acid. nih.gov

This enzyme's reactivity extends to other substrates, such as L-ornithine. When L-ornithine is used as the substrate, l-LOX/MOG produces 4-aminobutanamide (4-ABNM) and 2-keto-5-aminovaleric acid. nih.gov The formation of 4-aminobutanamide results from the monooxygenase activity, which involves the decarboxylation of an imino acid intermediate. nih.gov In contrast, the reaction with L-lysine, which is one carbon longer than L-ornithine, predominantly yields 5-aminopentanamide. nih.gov This demonstrates that the structure of the amino acid substrate influences the product outcome of the l-LOX/MOG-catalyzed reaction.

Another related enzyme, L-lysine α-oxidase (EC 1.4.3.14), catalyzes the oxidative deamination of L-lysine to 6-amino-2-oxohexanoate, ammonia, and hydrogen peroxide. creative-enzymes.comwikipedia.org While this enzyme is highly specific for L-lysine, the study of enzymes like l-LOX/MOG reveals pathways that can generate aminobutanamide structures from common amino acids. nih.govnih.gov

| Substrate | Monooxygenase Product | Oxidase Product |

|---|---|---|

| L-Lysine | 5-Aminopentanamide | 2-Keto-6-aminohexanoic acid |

| L-Ornithine | 4-Aminobutanamide | 2-Keto-5-aminovaleric acid |

Metabolic and Biosynthetic Intermediates

While not a common metabolite in primary metabolic pathways, aminobutanamides can serve as intermediates in specialized or engineered biosynthetic routes.

The structural isomer, 4-aminobutanamide, has been identified as an intermediate in an engineered metabolic pathway designed for the production of 1,4-butanediol (B3395766) from ornithine. google.com In this novel pathway, ornithine is converted to 4-aminobutanamide by the enzyme lysine (B10760008) 2-monooxygenase (encoded by the davB gene). google.com Subsequently, 4-aminobutanamide is converted to 4-aminobutyric acid by 5-aminovaleramidase (encoded by the davA gene). google.com This positions 4-aminobutanamide as a key metabolic intermediate in a synthetic cascade that transforms a natural amino acid into a valuable industrial chemical.

Furthermore, the reaction catalyzed by L-lysine oxidase/monooxygenase on L-ornithine to produce 4-aminobutanamide places this compound within a modified amino acid conversion pathway. nih.gov The degradation of some amino acids, such as threonine, can proceed through multiple routes, one of which involves the formation of α-ketobutyrate, a four-carbon backbone that is also central to the structure of aminobutanamides. libretexts.org While this compound is not directly cited as an intermediate in canonical amino acid degradation, the enzymatic production of its isomer from amino acid precursors highlights the biochemical potential for its formation. nih.govgoogle.com

Potential Involvement in Unnatural Amino Acid Metabolism